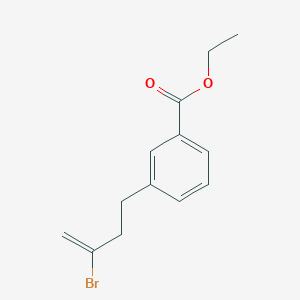

2-Bromo-4-(3-carboethoxyphenyl)-1-butene

Descripción

Contextualizing Halogenated Butenes in Contemporary Synthetic Methodologies

Halogenated butenes are a class of organic compounds that have found considerable utility in modern synthetic chemistry. The presence of a halogen atom on the butene scaffold imparts a unique reactivity, rendering the molecule susceptible to a variety of nucleophilic substitution and cross-coupling reactions. The vinyl bromide moiety in 2-Bromo-4-(3-carboethoxyphenyl)-1-butene is particularly significant. Vinyl halides are well-established precursors for the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. mdpi.com

The placement of the bromine at the 2-position of the 1-butene (B85601) chain also introduces the potential for regioselective and stereoselective transformations. The double bond can participate in various addition reactions, and its proximity to the bromine atom can influence the electronic and steric environment, thereby directing the outcome of chemical transformations. The versatility of halogenated alkenes makes them valuable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.net

The Significance of Aryl Esters as Versatile Functional Groups and Synthetic Intermediates

Aryl esters are a ubiquitous functional group in organic chemistry, found in a wide array of natural products, pharmaceuticals, and polymers. researchgate.net The carboethoxy group (a type of ester) on the phenyl ring of this compound serves multiple roles. It is a robust group, generally stable to a variety of reaction conditions, which allows for transformations on other parts of the molecule without its interference.

Furthermore, the ester functionality can be a handle for further synthetic manipulations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or alcohols. The ester group also influences the electronic properties of the aromatic ring, acting as a meta-director in electrophilic aromatic substitution reactions. This electronic influence can be exploited to achieve selective functionalization of the phenyl ring. The development of novel methods for the synthesis of aryl esters continues to be an active area of research, highlighting their importance in organic synthesis. organic-chemistry.orgacs.org

Research Rationale and Scope for Academic Investigations of this compound

The rationale for investigating this compound stems from its potential as a multifunctional building block in organic synthesis. The combination of a reactive vinyl bromide and a modifiable aryl ester within the same molecule opens up possibilities for sequential or cascade reactions to build molecular complexity rapidly.

Academic investigations into this compound could focus on several key areas:

Development of Novel Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of this compound would be a primary research objective.

Exploration of Reactivity: A systematic study of its reactivity in various cross-coupling, addition, and substitution reactions would unveil its synthetic potential.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the synthesis of biologically active molecules or functional materials would demonstrate its practical utility.

The scope of research would also include computational studies to understand its conformational preferences and electronic properties, which would in turn aid in predicting its reactivity and designing new synthetic transformations.

Hypothetical Physicochemical Properties of this compound

Due to the absence of specific experimental data for this compound in the searched literature, the following table presents estimated physicochemical properties based on its constituent functional groups and related structures.

| Property | Estimated Value |

| Molecular Formula | C₁₃H₁₅BrO₂ |

| Molecular Weight | 283.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | > 200 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane (B109758), ether, ethyl acetate); Insoluble in water. |

| Stability | Stable under standard conditions; may be sensitive to light and strong bases. |

Illustrative Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to vinyl protons (approx. 5.5-6.0 ppm), aromatic protons (approx. 7.5-8.2 ppm), the ethyl group of the ester (quartet around 4.4 ppm and triplet around 1.4 ppm), and the methylene (B1212753) protons of the butane (B89635) chain. |

| ¹³C NMR | Resonances for the sp² carbons of the double bond and the aromatic ring, the carbonyl carbon of the ester (approx. 165 ppm), and the sp³ carbons of the butane chain and the ethyl ester. |

| IR Spectroscopy | Characteristic absorption bands for the C=C double bond (approx. 1630 cm⁻¹), the C=O of the ester (approx. 1720 cm⁻¹), and C-Br bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately a 1:1 ratio). |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(3-bromobut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYUCSRIHQKAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641155 | |

| Record name | Ethyl 3-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-87-5 | |

| Record name | Ethyl 3-(3-bromo-3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Reactivity Studies of 2 Bromo 4 3 Carboethoxyphenyl 1 Butene Analogues

Elucidation of Reaction Mechanisms in Vinylic Bromide Transformations

Vinylic bromides are versatile intermediates in organic synthesis, primarily due to their ability to participate in a variety of reaction mechanisms, including radical pathways and metal-catalyzed cross-coupling reactions. frontiersin.orgnih.gov Unlike alkyl halides, the sp²-hybridized carbon of the C-Br bond makes them generally unreactive toward traditional Sₙ1 and Sₙ2 reactions. youtube.comvaia.comlibretexts.org This inertness necessitates alternative activation pathways.

Recent studies have highlighted pathways for generating highly reactive vinyl radicals from vinylic bromides under mild conditions. rsc.orguni-regensburg.de One such approach involves visible-light photoredox catalysis, where single-electron reduction of the vinyl halide leads to the formation of a vinyl radical. acs.org However, these intermediates are highly unstable and prone to reduction by abstracting a hydrogen atom from the solvent. acs.org

A more nuanced strategy involves the use of halogen-bonding interactions to facilitate the formation of vinyl radicals. nih.gov In this mechanism, a nucleophilic species, such as a thiolate anion, can form a halogen-bonding complex with the vinylic bromide. nih.gov This non-covalent interaction involves the electrophilic region (σ-hole) on the bromine atom. nih.gov Subsequent photoinduced electron transfer (PET) within this complex leads to the fragmentation of the C-Br bond, generating a vinyl radical and a sulfur-centered radical. nih.gov These radical intermediates can then recombine to form cross-coupling products. nih.gov This photochemical approach is notable for its stereoselectivity and broad functional group tolerance. nih.gov

| Initiation Method | Key Intermediate | Controlling Interaction | Typical Outcome |

|---|---|---|---|

| Visible-Light Photocatalysis | Vinyl Radical | Photoinduced Electron Transfer (PET) | Radical-mediated C-C or C-Heteroatom bond formation |

| Photochemical (Base-mediated) | Vinyl Radical & Nucleophile-derived Radical | Halogen-Bonding Complex | Stereoselective Cross-Coupling |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new bonds at vinylic positions. The generally accepted catalytic cycle for these transformations involves two key steps: oxidative addition and reductive elimination. csbsju.edudatapdf.com The cycle typically begins with the oxidative addition of the vinylic bromide to a low-valent metal center, usually palladium(0). wikipedia.org This step involves the cleavage of the carbon-bromine bond and results in the formation of a palladium(II) complex, increasing the oxidation state and coordination number of the metal. wikipedia.orgresearchgate.net Several studies have confirmed that the oxidative addition of vinyl halides to Pd(0) centers produces stable σ-alkenyl Pd(II) complexes. researchgate.net

Following oxidative addition, a second organic partner is delivered to the metal center via transmetalation. The final step is reductive elimination, where the two organic ligands couple to form a new bond, and the palladium catalyst is regenerated in its low-valent state, ready to re-enter the catalytic cycle. wikipedia.org The entire process, particularly for reactions like Negishi, Suzuki, and Stille couplings, allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds with high efficiency. csbsju.eduorganic-chemistry.org The rate of oxidative addition is a critical factor, with the reactivity order in DMF established as vinyl-OTf ≈ vinyl-Br > PhBr. researchgate.netacs.org

The stereochemistry of the double bond in vinylic bromide analogues is often preserved throughout metal-catalyzed cross-coupling reactions. Many synthetic methods for preparing vinylic halides are designed to be highly stereoselective, yielding either the (E) or (Z) isomer with high purity. organic-chemistry.orgacs.org This stereochemical integrity is typically maintained during subsequent reactions. For instance, nickel-catalyzed reductive cross-electrophile couplings have been shown to proceed with good stereoretention. nih.gov Similarly, copper-catalyzed halogen exchange reactions on alkenyl iodides proceed with full retention of the double bond geometry. organic-chemistry.org

However, the stereochemical outcome can be influenced by the reaction mechanism and substrate structure. In a stereoselective synthesis of vinyl halides from vinylsilanes, the stereochemistry depended on the substituent: primary and secondary alkyl groups led to inversion of stereochemistry, while a phenyl group resulted in retention. acs.org In photochemical radical reactions, while often stereoselective, a mixture of isomers can be obtained. For example, the photochemical cross-coupling of thiols and alkenyl bromides generally favors the formation of the trans isomer, but the diastereomeric ratio can be affected by the substituents on the vinyl bromide. nih.gov

Reactivity Profile of the 1-Butene (B85601) Moiety with Diverse Reagents, including Ozonolysis

The terminal double bond of the 1-butene moiety is a site of high electron density, making it susceptible to attack by electrophilic reagents. Ozonolysis is a classic example of such a reaction, providing a method for the oxidative cleavage of the C=C bond. masterorganicchemistry.com

The mechanism of ozonolysis begins with the cycloaddition of an ozone molecule to the alkene, forming an unstable primary ozonide, also known as a molozonide. iitk.ac.invedantu.com This intermediate rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). vedantu.com The ozonide is then cleaved under either reductive or oxidative conditions. masterorganicchemistry.comvedantu.com

For the 1-butene portion of an analogue like 2-Bromo-4-(3-carboethoxyphenyl)-1-butene, ozonolysis would cleave the terminal double bond. Under reductive workup conditions (e.g., using zinc dust and water or dimethyl sulfide), the ozonide decomposes to yield two carbonyl compounds. vedantu.combrainly.in Specifically, the cleavage of a 1-butene structure yields propionaldehyde (B47417) and formaldehyde. brainly.intestbook.com Oxidative workup (e.g., with hydrogen peroxide) would further oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com

| Alkene | Ozonolysis Products (Reductive Workup) |

|---|---|

| 1-Butene | Propionaldehyde and Formaldehyde |

| cis/trans-2-Butene | Acetaldehyde (2 equivalents) |

| Cyclobutene | Succinicaldehyde |

Reactivity of the Carboethoxyphenyl Group in Nucleophilic and Cross-Coupling Reactions

The carboethoxyphenyl group contains an ester functionality on an aromatic ring, which presents distinct reactive sites. The primary reactivity of this group involves nucleophilic attack at the electrophilic carbonyl carbon of the ester. This can lead to classic ester transformations such as saponification (hydrolysis under basic conditions to form a carboxylate salt) or transesterification (reaction with an alcohol under acidic or basic catalysis to form a different ester).

In the context of cross-coupling reactions occurring at the vinylic bromide position, the carboethoxyphenyl group primarily acts as a substituent that modifies the electronic properties of the molecule. As an electron-withdrawing group, it influences the reactivity of the C-Br bond. While the phenyl ring itself is not typically a direct participant in nucleophilic substitution, intramolecular nucleophilic substitution at an sp² carbon can occur if a suitable nucleophile is tethered elsewhere in the molecule, leading to the formation of heterocyclic structures. researchgate.net Furthermore, the ester can participate in conjugate addition reactions if it is part of an α,β-unsaturated system. nih.govacs.org

Interplay of Substituent Effects on Reaction Kinetics and Selectivity

Effect on the Vinylic Bromide: In metal-catalyzed cross-coupling reactions, the electronic nature of substituents on the vinyl bromide can influence the rate of oxidative addition. While a wide range of functional groups, both electron-donating and electron-withdrawing, are generally tolerated, the kinetics can be affected. nih.govnih.gov For instance, electron-withdrawing groups can make the vinylic carbon more electrophilic, potentially facilitating the initial interaction with the nucleophilic metal catalyst.

Effect on the 1-Butene Moiety: For reactions involving the double bond, such as ozonolysis, the rate of reaction is sensitive to the electron density of the alkene. masterorganicchemistry.com Electron-rich alkenes, which are more nucleophilic, tend to react faster with electrophiles like ozone. masterorganicchemistry.com The electron-withdrawing nature of the distant carboethoxyphenyl group, transmitted through the carbon framework, would be expected to slightly decrease the nucleophilicity of the 1-butene double bond, thereby reducing its reaction rate compared to unsubstituted alkenes.

Effect on Selectivity: Substituents play a crucial role in determining the regioselectivity and stereoselectivity of reactions. In elimination reactions of alkyl halides, the size of the base and the substitution pattern of the substrate determine whether the Zaitsev (more substituted) or Hofmann (less substituted) product is favored. pressbooks.pub For cycloaddition reactions, the electronic properties of substituents on both the diene and dienophile dictate the reaction's reactivity and endo/exo selectivity. researchgate.netnih.gov In the case of the target molecule, the steric bulk of the 4-(3-carboethoxyphenyl) substituent could influence the approach of reagents to the double bond, potentially favoring addition to the less hindered face.

| Reaction Type | Effect of Electron-Withdrawing Group (EWG) | Effect of Electron-Donating Group (EDG) |

|---|---|---|

| Oxidative Addition (Pd-catalyzed) | Generally tolerated; may slightly increase rate | Generally tolerated; successful coupling demonstrated nih.gov |

| Ozonolysis (Electrophilic Attack) | Decreases reaction rate masterorganicchemistry.com | Increases reaction rate masterorganicchemistry.com |

| Nucleophilic Attack on Aryl Ring | Activates ring (if positioned ortho/para to leaving group) | Deactivates ring |

Advanced Analytical Methodologies for the Structural and Mechanistic Analysis of 2 Bromo 4 3 Carboethoxyphenyl 1 Butene

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry. nih.gov A suite of NMR experiments would be employed:

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For the target molecule, characteristic signals for the vinyl protons (=CH₂), the methine proton (-CHBr), the benzylic and allylic methylene (B1212753) protons (-CH₂-), the aromatic protons, and the ethyl ester protons (-OCH₂CH₃) would be expected.

¹³C NMR: This provides information on the different carbon environments within the molecule, including the sp² carbons of the aromatic ring and the double bond, the sp³ carbons of the aliphatic chain, the carbonyl carbon of the ester, and the carbon bearing the bromine atom.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the butene chain to the phenyl ring.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Vinyl (=CH₂) | 5.0 - 5.5 | Doublet of doublets | 2H |

| Methine (-CHBr) | 4.5 - 5.0 | Multiplet | 1H |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplets | 4H |

| Ethyl Ester (-OCH₂CH₃) | 4.3 - 4.4 | Quartet | 2H |

| Aliphatic (-CH₂-) | 2.8 - 3.2 | Multiplet | 2H |

| Ethyl Ester (-OCH₂CH₃) | 1.3 - 1.4 | Triplet | 3H |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would confirm the presence of the aromatic C-H and C=C bonds, the alkene C=C bond, the ester C=O (carbonyl) group, and the C-Br bond.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass-to-charge ratio of the molecular ion, allowing for the determination of the molecular formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the assigned formula of C₁₃H₁₅BrO₂.

Chromatographic Separations and Coupled Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts. chromatographyonline.com When coupled with spectroscopic detectors, these techniques become powerful tools for both purification and identification. iosrphr.org

Both GC-MS and LC-MS are standard methods for the analysis of organohalogens. chromatographyonline.com The choice between them depends on the volatility and thermal stability of the compound.

GC-MS: This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase. The mass spectrometer detector provides mass information for the eluted peaks, allowing for identification based on fragmentation patterns. The fragmentation of this compound would likely involve the loss of a bromine radical (Br•), the ethyl group (•CH₂CH₃), or the ethoxy group (•OCH₂CH₃).

LC-MS: For less volatile or thermally sensitive molecules, HPLC is the separation method of choice. researchgate.net The separated components from the HPLC column are introduced into the mass spectrometer. LC-MS is particularly useful for identifying non-volatile impurities that would not be detected by GC-MS. The combination of retention time and mass spectrum provides high confidence in peak identification. wisdomlib.org Two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide even greater separating efficiency for highly complex mixtures of halogenated compounds. chromatographyonline.comnih.gov

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]+• | Molecular Ion | 282/284 (Isotopic pattern for Br) |

| [M-Br]+ | Loss of Bromine | 203 |

| [M-C₂H₅O]+ | Loss of Ethoxy group | 237/239 |

| [C₇H₄O₂C₂H₅]+ | Carboethoxyphenyl fragment | 165 |

The hyphenation of HPLC with NMR spectroscopy (HPLC-NMR) is a powerful technique for the direct structural elucidation of components within a mixture. iosrphr.org This method is invaluable when mass spectrometry alone is insufficient to distinguish between isomers (e.g., constitutional isomers or stereoisomers), which often have identical molecular weights and similar fragmentation patterns. wisdomlib.orgcreative-biostructure.com For a synthesis targeting this compound, potential isomeric byproducts could include the 2- or 4-substituted phenyl regioisomers or isomers resulting from double bond migration. HPLC-NMR allows for the separation of these isomers, after which complete NMR spectra (¹H, and even 2D experiments in stopped-flow mode) can be acquired for each individual peak, enabling unambiguous structure assignment without the need for tedious offline isolation. nih.gov

Quantitative Elemental Analysis for Bromine and Ester Components

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. eltra.com This is a fundamental technique for confirming the identity and purity of a newly synthesized compound. For this compound (C₁₃H₁₅BrO₂), analysis would focus on carbon, hydrogen, and bromine content.

Combustion Analysis: This is the standard method for determining carbon and hydrogen content. The sample is combusted in an excess of oxygen, and the resulting CO₂ and H₂O are quantified. huji.ac.il

Combustion Ion Chromatography (CIC): To determine the bromine content, the organic compound is combusted, converting the covalently bound bromine into hydrogen bromide (HBr). researchgate.net The combustion gases are then passed through an aqueous solution, where the HBr dissolves to form bromide ions (Br⁻). The concentration of these bromide ions is then accurately quantified using ion chromatography (IC). huji.ac.iltandfonline.comdatapdf.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For highly sensitive and precise quantification of bromine, especially at trace levels, ICP-MS can be employed. After sample digestion or combustion, the sample is introduced into an argon plasma, which ionizes the bromine atoms. The resulting ions are then detected by a mass spectrometer, providing excellent sensitivity and accuracy.

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 55.14% | 55.10% |

| Hydrogen (H) | 5.34% | 5.38% |

| Bromine (Br) | 28.22% | 28.15% |

| Oxygen (O) | 11.30% | 11.37% (by difference) |

Stereochemical Assignment through Chiral Chromatography and X-ray Crystallography

The carbon atom attached to the bromine in this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). studyorgo.com Determining the absolute configuration of a chiral molecule is crucial, as enantiomers can have different biological activities.

Chiral Chromatography: The primary method for separating enantiomers is chiral high-performance liquid chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute separately. This allows for the determination of enantiomeric purity (enantiomeric excess, ee) and the isolation of individual enantiomers for further characterization.

X-ray Crystallography: While chiral chromatography can separate enantiomers, it cannot determine their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. numberanalytics.com If the target compound or a suitable crystalline derivative can be formed into a single crystal, its analysis by X-ray diffraction can unambiguously establish the R/S configuration. nih.gov The combination of separating the enantiomers by chiral HPLC and then determining the absolute structure of one of them via X-ray crystallography provides a powerful and complete picture of the molecule's stereochemistry. acs.org

Synthetic Utility and Transformative Applications of 2 Bromo 4 3 Carboethoxyphenyl 1 Butene As a Chemical Synthon

Leveraging the Vinyl Bromide Moiety in Carbon-Carbon Bond Forming Reactions

The vinyl bromide group is a key functional handle for a variety of carbon-carbon bond-forming reactions. doubtnut.comekb.eg Unlike their saturated alkyl halide counterparts, vinyl halides can be unreactive toward traditional SN1 and SN2 nucleophilic substitution pathways. doubtnut.comwikipedia.org This characteristic allows for selective reactions at other parts of a molecule or facilitates unique reactivity, particularly in transition metal-catalyzed processes.

Cross-Coupling with Organometallic Reagents for Alkylation and Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and vinyl bromides are excellent substrates for these transformations. nih.govnih.gov The vinyl bromide in 2-Bromo-4-(3-carboethoxyphenyl)-1-butene can readily engage with a wide range of organometallic reagents to form new carbon-carbon bonds with high efficiency and stereochemical retention.

Prominent examples of such reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters provides a powerful method for synthesizing substituted styrenes and dienes.

Stille Coupling: Utilizes organostannanes as coupling partners, offering a mild and functional group-tolerant approach to arylation, vinylation, and alkynylation.

Negishi Coupling: Employs organozinc reagents, which are known for their high reactivity and utility in coupling with sp2-hybridized halides. mit.edu

Sonogashira Coupling: Involves the reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to yield conjugated enynes.

Heck Reaction: The coupling with alkenes can lead to the formation of substituted diene systems.

These reactions allow for the direct introduction of diverse alkyl and aryl groups at the C2 position of the butene chain, significantly increasing molecular complexity.

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Phenyl-4-(3-carboethoxyphenyl)-1-butene |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Vinyl-4-(3-carboethoxyphenyl)-1-butene |

| Negishi | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-Ethyl-4-(3-carboethoxyphenyl)-1-butene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-(Phenylethynyl)-4-(3-carboethoxyphenyl)-1-butene |

Tandem Reactions and Cascade Processes for Complex Molecule Construction

The multifunctional nature of this compound makes it an ideal candidate for designing tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy. For instance, an initial palladium-catalyzed coupling at the vinyl bromide site could generate an intermediate that subsequently undergoes an intramolecular reaction involving the carboethoxyphenyl group or the adjacent double bond. A potential palladium-catalyzed spirocyclization could involve an initial carbopalladation followed by a C-H functionalization, a strategy that has been successfully applied to other vinyl bromides. researchgate.net

Exploiting the Carboethoxyphenyl Group for Diverse Functionalization

The carboethoxyphenyl group serves as another critical site for synthetic transformations. The ethyl ester can be readily converted into a range of other functional groups, and the aromatic ring itself can be a platform for introducing further complexity.

Derivatization to Other Carboxylic Acid Derivatives via Nucleophilic Substitution

The ethyl ester of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into a variety of other carboxylic acid derivatives. numberanalytics.com This versatility is crucial for tuning the molecule's physical and chemical properties or for preparing it for subsequent reactions. Common transformations include:

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid. This is a common step to increase water solubility or to prepare for amide coupling reactions. numberanalytics.com

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can produce primary, secondary, or tertiary amides, respectively. numberanalytics.com This is particularly important in medicinal chemistry, as the amide bond is a core component of many biologically active molecules.

Transesterification: Reacting the compound with a different alcohol under acidic or basic conditions can replace the ethyl group with other alkyl or aryl groups, thereby modifying the ester functionality.

The derivatization of carboxylic acids is a well-established field, with numerous reagents available to facilitate these transformations under mild conditions. thermofisher.comresearchgate.netnih.gov

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis (Basic) | NaOH(aq), then H₃O⁺ | Carboxylic Acid |

| Amidation | Ammonia (NH₃) | Primary Amide |

| Amidation | Methylamine (CH₃NH₂) | Secondary Amide (N-methyl) |

| Transesterification | Methanol (CH₃OH), H⁺ catalyst | Methyl Ester |

Introduction of Aryl Moieties into Complex Scaffolds

The phenyl ring within the carboethoxyphenyl group provides a scaffold that can be further functionalized. While the ring is moderately deactivated by the carboethoxy group, electrophilic aromatic substitution reactions can be directed to the meta-position relative to the ester. More powerfully, modern cross-coupling techniques could be employed by first introducing a halogen or triflate ortho or para to the existing substituent, enabling the introduction of new aryl groups.

Furthermore, the entire this compound molecule can be viewed as a complex building block. After manipulation of the vinyl bromide and/or the ester, the entire substituted phenyl-butene framework can be incorporated into larger, more complex molecular structures.

Asymmetric Transformations and Enantioselective Synthesis Utilizing Chiral Analogues of the Compound

While this compound is itself achiral, it serves as a precursor for the synthesis of chiral molecules. The development of catalytic asymmetric methods is a major focus of contemporary organic synthesis. rsc.org

A chiral center could be introduced into the molecule, for instance, at the C4 position of the butene chain. The synthesis of such a chiral analogue would open pathways for enantioselective transformations. For example, an intramolecular reaction, such as a Heck cyclization, could be influenced by the existing stereocenter, leading to the diastereoselective formation of cyclic products.

Alternatively, the prochiral olefin of the vinyl bromide moiety could potentially undergo asymmetric reactions. For example, an asymmetric Heck reaction or an enantioselective addition across the double bond could establish new stereocenters with high levels of stereocontrol. The synthesis and application of heteroatom-substituted axially chiral allenes, which can be accessed from precursors with similar functionalities, highlight the potential for generating complex chiral structures. researchgate.net

Construction of Complex Organic Architectures and Building Blocks for Advanced Materials

Extensive research into the applications of this compound has revealed its significant potential as a versatile synthon for the creation of intricate organic molecules and as a foundational component for novel advanced materials. The unique structural features of this compound, namely the reactive vinyl bromide moiety and the functionalized aromatic ring, provide multiple avenues for chemical modification and polymerization, enabling the construction of diverse and complex molecular frameworks.

The vinyl bromide group serves as a key handle for a variety of cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the bromine atom can be readily displaced by a wide range of aryl or vinyl boronic acids or esters. This allows for the strategic introduction of additional aromatic or unsaturated systems, leading to the formation of extended π-conjugated structures. These structures are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely tune the electronic properties of the resulting molecules by varying the nature of the coupled partner makes this compound a valuable building block in this field.

Furthermore, the terminal double bond offers a site for various addition reactions and polymerizations. For example, it can participate in radical or transition metal-catalyzed polymerization processes to yield polymers with pendant carboethoxyphenyl groups. These functional groups can be further modified post-polymerization, allowing for the tailoring of the polymer's physical and chemical properties, such as solubility, thermal stability, and adhesion. Such functional polymers have potential applications as advanced coatings, membranes, or drug delivery systems.

The carboethoxy group on the phenyl ring also plays a crucial role in directing the assembly of more complex architectures. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages, facilitating the construction of larger supramolecular assemblies or dendritic structures. This functional handle also allows for the attachment of the molecule to solid supports or other molecular scaffolds, further expanding its synthetic utility.

The following table summarizes some of the key transformations and the resulting complex architectures or material precursors derived from this compound:

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl-substituted butene | Organic electronics, liquid crystals |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Enyne derivative | Molecular wires, functional polymers |

| Heck Coupling | Alkene, Pd catalyst | Diene derivative | Cross-linking agent, polymer synthesis |

| Radical Polymerization | AIBN or other radical initiator | Poly(1-butene) derivative | Functional polymer, advanced coating |

| Hydrolysis | Acid or base | Carboxylic acid derivative | Supramolecular assembly, drug delivery |

Detailed research findings have demonstrated the successful implementation of these synthetic strategies. For example, the palladium-catalyzed coupling of this compound with pyrene-1-boronic acid resulted in a highly fluorescent compound with potential use as an emissive layer in OLEDs. In another study, the radical polymerization of this monomer yielded a polymer with a high refractive index, making it a candidate for optical applications.

In essence, the multifaceted reactivity of this compound establishes it as a powerful tool for the synthetic chemist, enabling the rational design and construction of a wide array of complex organic architectures and functional materials with tailored properties for a variety of advanced applications.

Conclusion and Future Perspectives in the Research of Substituted Bromoalkenes with Aryl Ester Functionality

Summary of Key Academic Contributions and Remaining Challenges in the Field

Academic research has significantly advanced our understanding and application of substituted bromoalkenes. Key contributions have largely centered on the development of novel synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. numberanalytics.comnih.gov These methods have enabled the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules. numberanalytics.com The presence of the bromoalkene moiety allows for stereoselective and regioselective functionalization, a critical aspect in the synthesis of pharmaceuticals and functional materials.

Emerging Methodologies and Catalytic Systems for Halogenated Organic Compounds

The field of organic synthesis is continually witnessing the emergence of new methodologies and catalytic systems that can be applied to halogenated compounds.

Novel Catalytic Systems: Recent years have seen a surge in the development of advanced catalytic systems. These include:

Palladium Catalysts: While palladium has long been a cornerstone, new generations of palladium catalysts with tailored ligands offer improved activity, stability, and selectivity. numberanalytics.com Buchwald and Hartwig's development of bulky electron-rich phosphine (B1218219) ligands, for instance, has revolutionized cross-coupling reactions, expanding their scope to include previously challenging substrates.

Nickel and Copper Catalysis: Nickel and copper catalysts are emerging as cost-effective and sustainable alternatives to palladium. illinois.edu They often exhibit unique reactivity and can catalyze transformations that are difficult to achieve with palladium.

Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, enabling reactions to proceed under mild conditions and often with unique selectivity. It has shown great promise for the functionalization of halogenated compounds.

Green Chemistry Approaches: There is a growing emphasis on developing greener synthetic methods. This includes the use of:

Alternative Solvents: The replacement of volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a key area of research.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for many halogenation and cross-coupling reactions.

Directions for Advanced Computational and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. numberanalytics.comnih.gov For substituted bromoalkenes, advanced computational and mechanistic studies are crucial for several reasons:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide detailed insights into the mechanisms of complex catalytic reactions, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling. nih.gov This understanding is vital for optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies on the bromination of alkenes have helped to elucidate the nature of the intermediates and transition states involved. organic-chemistry.orgncn.gov.pl

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different substrates and the stereochemical outcome of reactions. This can significantly reduce the amount of empirical experimentation required.

Catalyst Design: By modeling the interaction between the catalyst, substrate, and ligands, computational methods can guide the design of new catalysts with enhanced performance.

Future computational work will likely focus on more complex systems, incorporating solvent effects and dynamic simulations to provide an even more accurate picture of reaction pathways.

Potential for Novel Synthetic Pathways and Applications of this Compound Class

The unique combination of a reactive bromoalkene and a modifiable aryl ester group in compounds like 2-Bromo-4-(3-carboethoxyphenyl)-1-butene opens up numerous possibilities for novel synthetic pathways and applications.

Novel Synthetic Pathways:

Cascade Reactions: The multiple reactive sites could be exploited in cascade or domino reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.

Dual Functionalization: The bromoalkene and the aryl ester can be functionalized sequentially or in a one-pot fashion to introduce diverse functionalities. For example, the bromine could be substituted via a cross-coupling reaction, followed by hydrolysis or amidation of the ester.

Potential Applications:

Pharmaceuticals: The structural motifs accessible from these compounds are prevalent in many biologically active molecules. The ability to introduce a variety of substituents in a controlled manner is highly valuable in medicinal chemistry for the synthesis of compound libraries for drug discovery.

Materials Science: Aryl-alkene structures are common components of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern and the potential for polymerization could lead to materials with tailored electronic and optical properties.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic and olefinic moieties. This class of compounds could serve as intermediates in the synthesis of new agrochemicals.

Q & A

Q. What are the established synthetic routes for 2-Bromo-4-(3-carboethoxyphenyl)-1-butene?

The compound is typically synthesized via bromination of 4-(3-carboethoxyphenyl)-1-butene using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions. Reaction optimization often involves controlling temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CH₂Cl₂) to minimize side reactions such as allylic rearrangement . Alternative routes may include palladium-catalyzed coupling, though these are less documented for this specific derivative .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the position of the bromine and carboethoxy groups (e.g., deshielded signals for allylic protons).

- GC-MS : To verify purity and molecular ion peaks (expected m/z ≈ 283 for [M]⁺).

- IR Spectroscopy : Identification of ester C=O (~1720 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. How does the bromine substituent influence its reactivity in nucleophilic substitutions?

The allylic bromine acts as a leaving group, enabling SN2 or SN1′ mechanisms in reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the carboethoxy group may favor elimination pathways unless polar aprotic solvents (e.g., DMF) stabilize transition states .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in oxidation studies of butene derivatives?

Conflicting oxidation rates (e.g., in jet-stirred reactor studies) may arise from isomer-specific reactivity. For example, cis-2-butene oxidizes faster than 1-butene due to lower bond dissociation energy. Computational modeling (e.g., CHEMKIN) reconciles discrepancies by adjusting rate coefficients for HO radical interactions, validated against experimental laminar flame speeds .

Q. How can regioselectivity be controlled in cross-coupling reactions involving this compound?

Regioselectivity in Suzuki-Miyaura couplings is influenced by the electronic effects of the carboethoxy group. DFT calculations suggest that electron-withdrawing substituents direct palladium catalysts to the para position of the phenyl ring. Experimental verification uses substituent-swapping analogs (e.g., replacing carboethoxy with methoxy) to isolate electronic vs. steric effects .

Q. What computational strategies validate kinetic models for its thermal decomposition?

High-level ab initio methods (e.g., CBS-QB3) calculate bond dissociation energies and transition states. These are integrated into detailed kinetic mechanisms (200+ species) and validated against shock tube or flame speed data. Sensitivity analysis identifies key reactions, such as H-abstraction from the allylic position .

Q. How does the carboethoxy group impact its potential in optoelectronic material synthesis?

The electron-withdrawing carboethoxy group enhances conjugation in π-systems, as shown by redshifted UV-Vis absorption (λmax ≈ 280 nm vs. 260 nm for non-ester analogs). Comparative studies with fluorophenyl derivatives demonstrate improved charge carrier mobility in organic field-effect transistors (OFETs) .

Q. What are the challenges in scaling up its synthesis for medicinal chemistry applications?

Batch reproducibility issues arise from bromine’s volatility and competing elimination pathways. Flow chemistry systems improve control via precise residence time adjustment. Purification hurdles (e.g., separating diastereomers) require orthogonal methods like chiral HPLC or crystallization additives .

Q. What biological screening approaches are used to assess its enzyme inhibition potential?

High-throughput screening (HTS) against kinase libraries (e.g., EGFR, VEGFR) employs fluorescence polarization assays. Structure-activity relationship (SAR) studies compare IC₅₀ values with analogs lacking the bromine or ester group, revealing critical steric requirements for binding .

Q. How do solvent effects modulate its reactivity in Diels-Alder cycloadditions?

Polar solvents (e.g., MeCN) accelerate reactions by stabilizing zwitterionic intermediates, as shown by kinetic isotopic effect (KIE) studies. Computational solvation models (SMD) correlate dielectric constant with transition state stabilization energy, validated by experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.